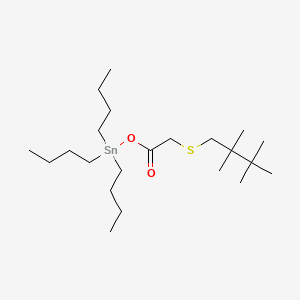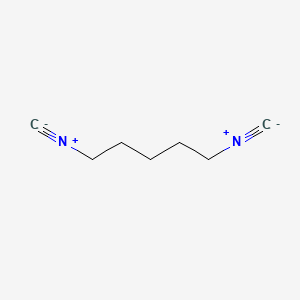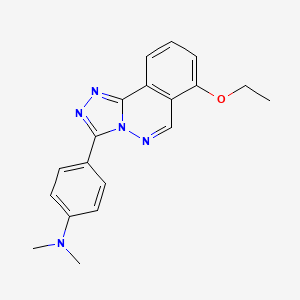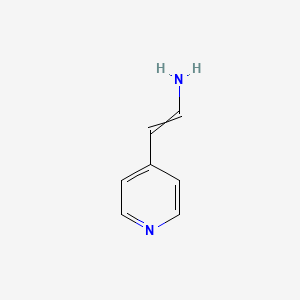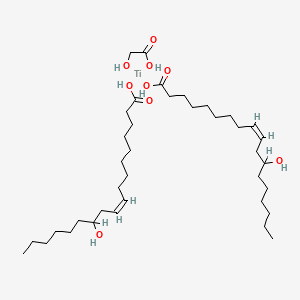
Di(12-hydroxyoleoyl) glycolyl titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(12-hydroxyoleoyl) glycolyl titanate is a titanate coupling agent known for its ability to enhance the properties of composite materials. These compounds are often used to improve the adhesion between inorganic fillers and organic polymers, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(12-hydroxyoleoyl) glycolyl titanate can be synthesized through a hydrothermal method. This involves reacting titanium tetraisopropoxide with 12-hydroxyoleic acid and glycolic acid under controlled conditions. The reaction typically takes place at elevated temperatures (110°C to 180°C) and pressures, resulting in the formation of the titanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The process can be optimized to produce high yields of the compound with desirable properties .
Analyse Chemischer Reaktionen
Types of Reactions
Di(12-hydroxyoleoyl) glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the titanate structure, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different titanate oxides, while substitution reactions can produce a variety of modified titanate compounds .
Wissenschaftliche Forschungsanwendungen
Di(12-hydroxyoleoyl) glycolyl titanate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of di(12-hydroxyoleoyl) glycolyl titanate involves its ability to form strong chemical bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing the adhesion and compatibility between different materials. The compound’s molecular targets include hydroxyl groups on the filler surface and functional groups on the polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl di(dodecyl benzenesulfonyl) titanate
- Isopropyl tri(dioctylphosphato) titanate
Uniqueness
Di(12-hydroxyoleoyl) glycolyl titanate stands out due to its specific combination of 12-hydroxyoleic acid and glycolic acid, which imparts unique properties such as enhanced biocompatibility and improved mechanical strength. This makes it particularly valuable in applications requiring both strong adhesion and compatibility with biological systems .
Eigenschaften
CAS-Nummer |
68443-47-0 |
|---|---|
Molekularformel |
C38H72O9Ti |
Molekulargewicht |
720.8 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;(Z)-12-hydroxyoctadec-9-enoic acid;titanium |
InChI |
InChI=1S/2C18H34O3.C2H4O3.Ti/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2(4)5;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3H,1H2,(H,4,5);/b2*12-9-;; |
InChI-Schlüssel |
UIWUZFAPNLNBHX-MEIQQRBCSA-N |
Isomerische SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.C(O)C(=O)O.[Ti] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(=O)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


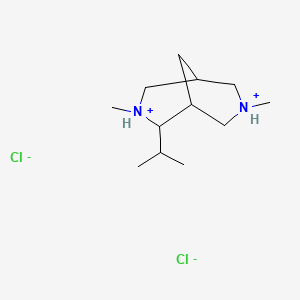
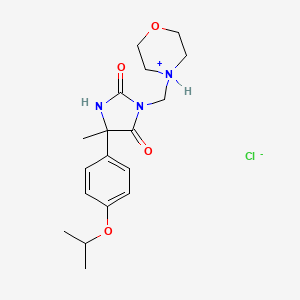
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
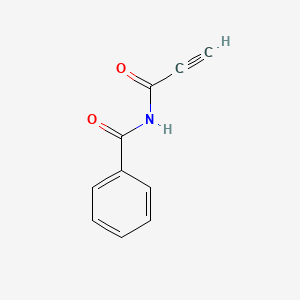
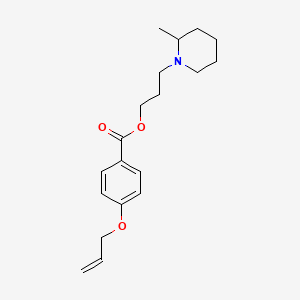
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
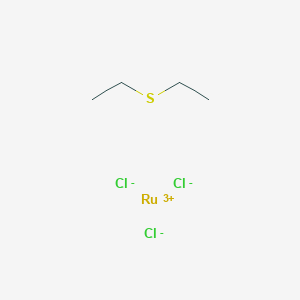
] ester](/img/structure/B13781787.png)
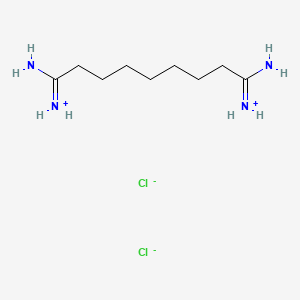
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
